7-Chloro-8-methyl-2-(3-methylphenyl)quinoline-4-carbonyl chloride
Overview
Description
7-Chloro-8-methyl-2-(3-methylphenyl)quinoline-4-carbonyl chloride is a quinoline derivative known for its diverse applications in organic synthesis and medicinal chemistry. This compound features a quinoline core, which is a bicyclic structure composed of a benzene ring fused to a pyridine ring. The presence of chloro, methyl, and carbonyl chloride substituents enhances its reactivity and potential for various chemical transformations.
Scientific Research Applications
7-Chloro-8-methyl-2-(3-methylphenyl)quinoline-4-carbonyl chloride has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and heterocyclic compounds.
Medicine: It serves as a precursor for the development of pharmaceutical agents targeting various diseases.
Industry: The compound is utilized in the production of dyes, pigments, and agrochemicals.
Mechanism of Action
Target of Action
Quinoline derivatives are known to have a wide range of biological activities and are often used in medicinal chemistry . .
Biochemical Pathways
Quinoline derivatives are known to affect a variety of biochemical pathways depending on their specific targets .
Result of Action
Quinoline derivatives often have a wide range of effects at the molecular and cellular level, depending on their specific targets .
Biochemical Analysis
Biochemical Properties
7-Chloro-8-methyl-2-(3-methylphenyl)quinoline-4-carbonyl chloride plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to inhibit certain enzymes involved in metabolic pathways, thereby affecting the overall metabolic flux. The compound’s interaction with proteins can lead to changes in protein conformation and function, influencing cellular processes . Additionally, this compound can form complexes with metal ions, which may further modulate its biochemical activity .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, the compound can activate or inhibit specific signaling pathways, leading to altered cellular responses . It also affects gene expression by modulating transcription factors and other regulatory proteins, resulting in changes in the expression levels of target genes . Furthermore, this compound impacts cellular metabolism by altering the activity of key metabolic enzymes .
Molecular Mechanism
The molecular mechanism of action of this compound involves several key interactions at the molecular level. The compound binds to specific biomolecules, such as enzymes and receptors, leading to inhibition or activation of their functions . For instance, it can inhibit enzyme activity by binding to the active site or allosteric sites, preventing substrate binding and catalysis . Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions but may degrade over time, leading to reduced efficacy . Long-term exposure to this compound can result in cumulative effects on cellular processes, including alterations in cell signaling, gene expression, and metabolism .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit therapeutic effects, such as enzyme inhibition or activation, without causing significant toxicity . At higher doses, toxic or adverse effects may be observed, including cellular damage, organ toxicity, and altered physiological functions . Threshold effects are also noted, where a specific dosage range is required to achieve the desired therapeutic outcome without causing harm .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels . The compound can be metabolized through oxidation, reduction, and conjugation reactions, leading to the formation of metabolites with different biological activities . These metabolic pathways play a crucial role in determining the compound’s pharmacokinetics and pharmacodynamics .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are essential for its biological activity. The compound can be transported across cell membranes through specific transporters or passive diffusion . Once inside the cell, it may bind to intracellular proteins or accumulate in specific organelles, influencing its localization and activity . The distribution of this compound within tissues can also affect its therapeutic efficacy and toxicity .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. The compound may be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . For example, it can localize to the nucleus, where it interacts with transcription factors and other regulatory proteins to modulate gene expression . Alternatively, it may accumulate in the mitochondria, affecting cellular metabolism and energy production .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Chloro-8-methyl-2-(3-methylphenyl)quinoline-4-carbonyl chloride typically involves the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized using methods such as the Friedländer synthesis, which involves the condensation of aniline derivatives with carbonyl compounds in the presence of acidic or basic catalysts.
Introduction of Substituents: The chloro and methyl groups can be introduced through electrophilic aromatic substitution reactions.
Formation of the Carbonyl Chloride Group: The carbonyl chloride group can be introduced by reacting the corresponding carboxylic acid derivative with reagents like oxalyl chloride or thionyl chloride.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous processes, utilizing similar reaction conditions but optimized for efficiency and yield. The use of automated reactors and advanced purification techniques ensures the consistent quality of the final product.
Chemical Reactions Analysis
Types of Reactions
7-Chloro-8-methyl-2-(3-methylphenyl)quinoline-4-carbonyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: The chloro and carbonyl chloride groups are reactive sites for nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The quinoline core can undergo oxidation and reduction reactions, leading to the formation of quinoline N-oxides or reduced quinoline derivatives.
Cyclization Reactions: The compound can participate in cyclization reactions to form polycyclic structures, which are valuable in medicinal chemistry.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide, sodium methoxide, and primary amines are commonly used under mild to moderate conditions.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid can be used.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are employed.
Major Products Formed
Substitution Products: Depending on the nucleophile, products such as amides, esters, and thioesters can be formed.
Oxidation Products: Quinoline N-oxides are common oxidation products.
Reduction Products: Reduced quinoline derivatives, such as tetrahydroquinolines, are typical reduction products.
Comparison with Similar Compounds
Similar Compounds
8-Methyl-2-(3-methylphenyl)quinoline-4-carbonyl chloride: Lacks the chloro substituent, which may affect its reactivity and biological activity.
7-Chloro-8-methylquinoline-4-carbonyl chloride: Lacks the 3-methylphenyl group, which may influence its chemical properties and applications.
Uniqueness
7-Chloro-8-methyl-2-(3-methylphenyl)quinoline-4-carbonyl chloride is unique due to the presence of both chloro and 3-methylphenyl substituents, which enhance its reactivity and potential for diverse applications in synthesis and medicinal chemistry .
Properties
IUPAC Name |
7-chloro-8-methyl-2-(3-methylphenyl)quinoline-4-carbonyl chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13Cl2NO/c1-10-4-3-5-12(8-10)16-9-14(18(20)22)13-6-7-15(19)11(2)17(13)21-16/h3-9H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LMMOAOFJYYSYLM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NC3=C(C=CC(=C3C)Cl)C(=C2)C(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13Cl2NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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